N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of protein tyrosine kinases (PTKs) such as the epidermal growth factor receptor (EGFR) family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorophenylhydrazine with cyclopentanone to form the intermediate hydrazone, which is then cyclized with phenyl isocyanate under basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor of protein tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit EGFR and other PTKs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of protein tyrosine kinases, particularly the EGFR family. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-phenylpyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents on the pyrazole and pyrimidine rings.
Quinazoline derivatives: Another class of kinase inhibitors with a different core structure but similar biological activities.
Uniqueness
N4-(4-Chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities. Its ability to inhibit multiple PTKs, including EGFR, makes it a promising candidate for the development of new anticancer therapies .
Properties
Molecular Formula |
C22H21ClN6 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H21ClN6/c23-15-10-12-17(13-11-15)25-20-19-14-24-29(18-8-2-1-3-9-18)21(19)28-22(27-20)26-16-6-4-5-7-16/h1-3,8-14,16H,4-7H2,(H2,25,26,27,28) |
InChI Key |
VOQAQNRFRGJKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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